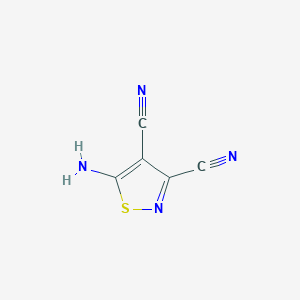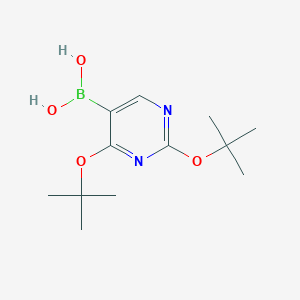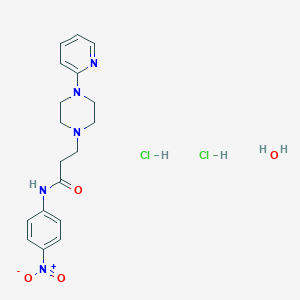
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, suggesting the potential for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate as a dual-action antidepressant and antipsychotic.
生化学的および生理学的効果
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, increased neurogenesis, and decreased levels of stress hormones. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.
実験室実験の利点と制限
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several advantages for lab experiments, including its high affinity for serotonin and dopamine transporters, its dual-action mechanism of action, and its low potential for abuse and addiction. However, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several limitations, including its limited availability and high cost, as well as the need for further research to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate, including further studies on its potential as a dual-action antidepressant and antipsychotic, as well as its potential as an anxiolytic agent. Additionally, further studies on the biochemical and physiological effects of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate are needed to fully understand its therapeutic potential. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate.
Conclusion
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate and to develop more efficient and cost-effective synthesis methods.
合成法
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can be synthesized through various methods, including the reaction of 1-(2-pyridyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine, or the reaction of 1-(2-pyridyl)piperazine with 4-nitrophenyl isocyanate in the presence of N,N-dimethylformamide. The resulting compound can be purified through recrystallization or column chromatography.
科学的研究の応用
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a high affinity for the serotonin transporter and the dopamine D2 receptor, suggesting its potential as a dual-action antidepressant. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential as an anxiolytic and antipsychotic agent, with promising results in animal models.
特性
CAS番号 |
104373-65-1 |
|---|---|
製品名 |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate |
分子式 |
C18H25Cl2N5O4 |
分子量 |
446.3 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH.H2O/c24-18(20-15-4-6-16(7-5-15)23(25)26)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H;1H2 |
InChIキー |
GUQUARQUAPVYJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
その他のCAS番号 |
104373-65-1 |
同義語 |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochlor ide hydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

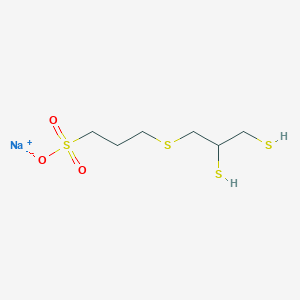
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
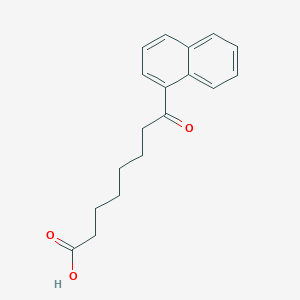
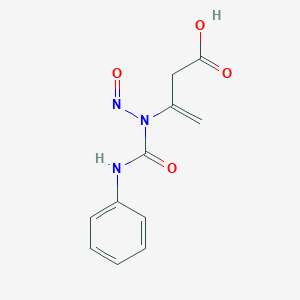
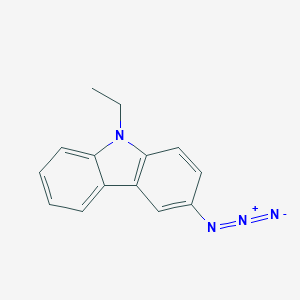

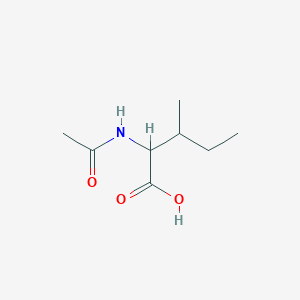
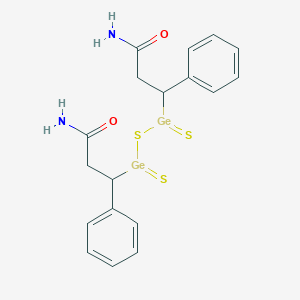
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
